7-Methyl-6-nitro-1H-indazole
Overview
Description
7-Methyl-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-6-nitro-1H-indazole are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key molecule involved in many physiological and pathological processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of the nitric oxide synthases . This results in a decrease in the production of nitric oxide, leading to various downstream effects.
Biochemical Pathways
The inhibition of nitric oxide synthases by this compound affects the nitric oxide pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, in the context of cancer, the inhibition of nitric oxide production could potentially slow down tumor growth .
Biochemical Analysis
Biochemical Properties
7-Methyl-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a crucial signaling molecule in various physiological processes . The interaction between this compound and nitric oxide synthase is characterized by the inhibition of the enzyme’s activity, thereby reducing the production of nitric oxide . This inhibition can have various downstream effects on cellular signaling and function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, derivatives of indazole, including this compound, have been shown to exhibit antiproliferative activity . This compound can induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell division and proliferation . Additionally, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as nitric oxide synthase, by binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing its reaction, leading to a decrease in the production of nitric oxide . Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in a loss of activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can exhibit beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can also be influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitro-1H-indazole typically involves nitration and methylation reactions. One common method includes the nitration of 7-methylindazole using nitric acid in the presence of sulfuric acid, followed by purification processes to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 7-Methyl-6-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-6-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Nitroindazole: Similar structure but lacks the methyl group at the 7th position.
7-Methylindazole: Similar structure but lacks the nitro group at the 6th position.
Uniqueness: 7-Methyl-6-nitro-1H-indazole is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-methyl-6-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCFVZVZBXQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711871 | |
Record name | 7-Methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208457-81-2 | |
Record name | 7-Methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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